molecular formula C22H25F2N3O4S B2987342 N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-61-9

N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2987342
M. Wt: 465.52
InChI Key: HWULVEIFZPZLNQ-UHFFFAOYSA-N
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Description

N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as DFP-10825, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP-10825 is a small molecule that belongs to the class of oxalamides and has shown promising results in preclinical studies.

Scientific Research Applications

Synthetic Methodologies and Applications

  • A novel synthetic approach for the production of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides was developed, leveraging the classical Meinwald rearrangement. This method is operationally simple, high yielding, and provides a new formula for anthranilic acid derivatives and oxalamides, indicating a potential pathway for synthesizing related compounds including possibly N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide (Mamedov et al., 2016).

  • The study of aryl–perfluoroaryl stacking interactions, hydrogen bonding, and steric effects in controlling the structure of supramolecular assemblies of N,N′-diaryloxalamides showcases the intricate balance of forces dictating the molecular architecture of oxalamide derivatives. Such research underpins the structural design considerations for developing new compounds with desired properties (Piotrkowska et al., 2007).

Catalytic and Biological Activities

  • N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide demonstrated effectiveness as a ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, indicating the utility of oxalamide derivatives in facilitating organic synthesis reactions (Chen et al., 2023).

  • The exploration of novel N1-substituted-N2,N2-diphenyl oxalamides for anticonvulsant activities highlights the therapeutic potential of oxalamide derivatives in medicinal chemistry. This underscores the possibility of N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide and similar compounds having applications in drug development (Nikalje et al., 2012).

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O4S/c1-15-5-8-18(9-6-15)32(30,31)27-13-3-2-4-17(27)11-12-25-21(28)22(29)26-20-10-7-16(23)14-19(20)24/h5-10,14,17H,2-4,11-13H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWULVEIFZPZLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,4-difluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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